N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8753543
InChI: InChI=1S/C22H18N2O3/c1-26-18-11-9-15(10-12-18)13-21(25)23-17-6-4-5-16(14-17)22-24-19-7-2-3-8-20(19)27-22/h2-12,14H,13H2,1H3,(H,23,25)
SMILES: COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Molecular Formula: C22H18N2O3
Molecular Weight: 358.4 g/mol

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide

CAS No.:

Cat. No.: VC8753543

Molecular Formula: C22H18N2O3

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide -

Specification

Molecular Formula C22H18N2O3
Molecular Weight 358.4 g/mol
IUPAC Name N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C22H18N2O3/c1-26-18-11-9-15(10-12-18)13-21(25)23-17-6-4-5-16(14-17)22-24-19-7-2-3-8-20(19)27-22/h2-12,14H,13H2,1H3,(H,23,25)
Standard InChI Key PBSXMFHOQFQSKG-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Canonical SMILES COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3

Introduction

Chemical Properties and Structural Characterization

Molecular Architecture

The compound consists of three primary components:

  • A benzoxazole ring (C₇H₅NO), a heterocyclic system known for enhancing metabolic stability and binding affinity in drug candidates .

  • A 3-phenyl substituent attached to the benzoxazole's 2-position, providing a planar aromatic surface for π-π interactions .

  • A 4-methoxyphenylacetamide group (C₉H₁₁NO₂), which introduces hydrogen-bonding capacity via the acetamide carbonyl and methoxy oxygen.

The IUPAC name, N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide, reflects this arrangement .

Physicochemical Data

PropertyValueSource
Molecular FormulaC₂₂H₁₈N₂O₃
Molecular Weight358.4 g/mol
SMILESCOC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
InChIKeyPBSXMFHOQFQSKG-UHFFFAOYSA-N
PubChem CID1341154

The canonical SMILES string illustrates the connectivity: the benzoxazole (C1=CC=C2C(=NC3=CC=CC=C3O2)C=C1) is bonded to the phenylacetamide group via the 3-position . The methoxy group at the 4-position of the phenyl ring enhances solubility relative to unsubstituted analogs.

Synthesis and Derivative Optimization

Synthetic Pathways

While no explicit protocol for this compound is published, analogous benzoxazole-acetamide derivatives are synthesized via:

  • Benzoxazole Formation: Condensation of 2-aminophenol with carboxylic acid derivatives under dehydrating conditions .

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling to introduce aryl groups at the benzoxazole's 2-position . For example, 2-bromobenzoxazole reacts with 4-methoxyphenylboronic acid to yield the 3-(benzoxazol-2-yl)phenyl intermediate .

  • Acetamide Installation: Acylation of the aniline nitrogen with 4-methoxyphenylacetyl chloride .

A 2024 study on similar acetamides reported yields exceeding 80% using Pd(PPh₃)₄ catalysis in 1,4-dioxane at 100°C .

Structural Analogues and Activity Trends

Comparative data from related compounds suggest:

CompoundSubstituentsIC₅₀ (nM)Activity
52 2-Phenyl-benzoxazole acetamide2.0P2Y₁₄R antagonism
3b 6-Arylbenzo[d]thiazole8.5 µMUrease inhibition
Target Compound4-Methoxyphenyl variantN/AHypothesized anti-inflammatory

The 4-methoxy group in the target compound may improve membrane permeability compared to the 2-methoxy analog in compound 52 .

Computational and Molecular Modeling Studies

Molecular Dynamics Simulations

MM/GBSA calculations on compound 52 predicted a binding free energy of −45.2 kcal/mol to P2Y₁₄R, driven by van der Waals interactions (−38.7 kcal/mol) and electrostatic contributions (−6.5 kcal/mol) . The target compound’s 4-methoxy group may further stabilize the complex through hydrophobic interactions with Ile¹²⁷ .

ADMET Predictions

Using SwissADME:

  • Lipophilicity: LogP = 3.1 (optimal range: 2–3.5)

  • Solubility: LogS = −4.2 (moderately soluble)

  • Bioavailability Score: 0.55

The methoxy group reduces LogP compared to unsubstituted analogs (LogP = 3.9), potentially mitigating hepatotoxicity .

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